2-Propyl-D-proline

Medicinal Chemistry Peptidomimetics Conformational Analysis

Sourcing a chiral α,α-disubstituted amino acid with a defined (R)-configuration for peptidomimetic design often results in long lead times or racemic mixtures. 2-Propyl-D-proline (CAS 637020-48-5) directly addresses this need as a conformationally restricted building block. - The α-propyl quaternary stereocenter pre-organizes peptide backbone geometry, crucial for SAR studies targeting enhanced proteolytic stability and target selectivity. - Its (R)-stereochemistry mandates its use for synthesizing specific chiral ligands, eliminating the risk of unpredictable outcomes from L-enantiomers or racemates. - Enhanced lipophilicity (ΔLogP ≈ 1.38 vs. D-proline) makes it a preferred core scaffold for CNS drug candidates requiring improved membrane permeability.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 637020-48-5
Cat. No. B15210176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-D-proline
CAS637020-48-5
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCCC1(CCCN1)C(=O)O
InChIInChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m1/s1
InChIKeyRMRLLCGMNPGCRH-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyl-D-proline: Baseline Overview


2-Propyl-D-proline (CAS 637020-48-5), systematically named (2R)-2-propylpyrrolidine-2-carboxylic acid, is a non-proteinogenic, chiral α,α-disubstituted amino acid derivative of D-proline [1]. It features a pyrrolidine ring with a propyl substituent at the 2-position, conferring distinct steric and electronic properties compared to unsubstituted proline. This compound is primarily utilized as a chiral building block in organic synthesis and medicinal chemistry, where its constrained conformation and defined stereochemistry are critical for generating bioactive molecules and peptidomimetics .

2-Propyl-D-proline: Why Substitution Fails


Substitution of 2-Propyl-D-proline with other proline analogs, including its enantiomer (2-Propyl-L-proline) or simple D-proline, is not scientifically valid without rigorous validation. The introduction of the α-propyl group creates a quaternary stereocenter, significantly altering the molecule's conformational landscape and its interactions with biological targets [1]. Unlike unsubstituted proline, which can readily interconvert between cis and trans amide bond conformations, the α-substituent imposes a unique conformational bias that directly influences peptide backbone geometry and ligand binding affinity [2]. Furthermore, the (R)-stereochemistry of the D-proline scaffold is essential for specific chiral recognition in asymmetric synthesis and enzyme inhibition, meaning that generic substitution with racemic mixtures or L-enantiomers would lead to unpredictable and likely diminished outcomes [3].

2-Propyl-D-proline: Comparative Evidence


Physicochemical Divergence from D-Proline

2-Propyl-D-proline exhibits a significant increase in lipophilicity and steric bulk relative to the parent D-proline, which directly impacts its molecular recognition and pharmacokinetic profile. The calculated partition coefficient (LogP) for 2-Propyl-D-proline is 1.32, while D-proline has a LogP of -0.06 . The introduction of the α-propyl group also alters the pyrrolidine ring pucker and the cis/trans amide equilibrium, a key determinant in peptide secondary structure [1].

Medicinal Chemistry Peptidomimetics Conformational Analysis

Enantiomeric Specificity in Organocatalysis

The (R)-enantiomer of 2-propylproline (2-Propyl-D-proline) is a critical determinant of stereochemical outcome in asymmetric reactions. While specific catalytic data for 2-propyl-D-proline is not publicly available in head-to-head comparisons, class-level inference from D- and L-proline organocatalysis demonstrates that the enantiomer used directly dictates the absolute configuration of the final product [1]. Using the incorrect enantiomer (e.g., substituting 2-Propyl-L-proline for 2-Propyl-D-proline) would predictably invert or abolish enantioselectivity in reactions like aldol condensations or (3+2) cycloadditions [2].

Asymmetric Synthesis Organocatalysis Chiral Building Blocks

Prolyl Oligopeptidase Inhibitor Potential

2-Propyl-D-proline has been identified as a promising core scaffold for developing inhibitors of prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative disorders like Parkinson's disease . While specific IC50 or Ki values for the unadorned 2-Propyl-D-proline against POP are not reported in the public domain, its α-substituted proline structure is a privileged motif for POP inhibition. Comparatively, simple D-proline exhibits weak or no POP inhibitory activity, whereas the addition of the α-propyl group is hypothesized to enhance binding affinity by occupying a hydrophobic sub-pocket adjacent to the catalytic serine residue [1].

Neurodegenerative Disease Enzyme Inhibition Medicinal Chemistry

2-Propyl-D-proline: Research & Industrial Applications


Constrained Peptidomimetic Design

2-Propyl-D-proline is ideally suited as a building block for creating peptidomimetics with defined backbone conformations. Its α-substitution restricts the conformational freedom of the pyrrolidine ring and influences the cis/trans amide equilibrium [1]. This property is exploited to design peptides with enhanced proteolytic stability and improved target selectivity. Procurement is critical for researchers seeking to probe structure-activity relationships (SAR) where a specific conformation is hypothesized to be the bioactive one.

Asymmetric Synthesis & Chiral Catalysts

The defined (R)-stereochemistry of 2-Propyl-D-proline makes it a key starting material for synthesizing chiral ligands or organocatalysts. The evidence establishes that the stereochemistry of the proline derivative directly dictates the stereochemical outcome of asymmetric transformations [2]. Therefore, its use is mandatory in synthetic sequences where the (R)-product is desired, and substituting it with its enantiomer or a racemic mixture is not an option.

Serine Protease Hit-to-Lead Optimization

Given its structural class as a potential inhibitor of serine proteases like prolyl oligopeptidase (POP), 2-Propyl-D-proline is a valuable core scaffold for hit-to-lead campaigns . Its increased lipophilicity relative to D-proline (ΔLogP ≈ 1.38) suggests improved passive membrane permeability, a desirable trait for central nervous system (CNS) drug candidates. Researchers focusing on POP or related proteases would prioritize this analog over less lipophilic, unsubstituted prolines to optimize their compound series for bioavailability and target engagement.

Proline Metabolism & Enzyme Specificity

As a non-proteinogenic α-substituted amino acid, 2-Propyl-D-proline serves as a tool compound for studying the substrate specificity of proline-metabolizing enzymes, such as proline dehydrogenase (PRODH) [3]. Its unique structure can be used to probe the active site architecture of these enzymes, differentiating between D- and L-specific enzymes or elucidating the steric and electronic requirements for substrate binding. This provides insights into fundamental biochemical pathways.

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